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Introduction

These application notes provide a comprehensive guide for utilizing the monomeric red
fluorescent protein mRuby in two-photon microscopy applications. Two-photon microscopy is a
powerful imaging technique that allows for deep tissue imaging with reduced phototoxicity and
photobleaching, making it ideal for live-cell and in-vivo studies.[1][2] mRuby, a bright and
photostable red fluorescent protein derived from Entacmaea quadricolor, serves as an
excellent fluorescent probe for these applications.[3][4] Its large Stokes shift and red emission
minimize autofluorescence and allow for clear visualization of subcellular structures and
dynamic processes.[3][5]

It is important to distinguish mRuby from "Mini-ruby," a neurotracer composed of a biotinylated
dextran amine conjugated to tetramethylrhodamine. While both are used in fluorescence
microscopy, mRuby is a genetically encoded fluorescent protein, whereas Mini-ruby is a
chemical dye used for neuronal tracing. This document will focus exclusively on the application
of the fluorescent protein mRuby.

Quantitative Data Presentation

The photophysical and two-photon excitation properties of mRuby are summarized in the
tables below for easy reference and comparison.
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Table 1: Photophysical Properties of mRuby

Property Value Reference
Excitation Maximum (1-photon) 558 nm [3]
Emission Maximum 605 nm [3]
Molar Extinction Coefficient 112,000 M—icm™1 [3]
Quantum Yield 0.35 [3]
Fluorescence Lifetime 2.6 ns [3]
Stokes Shift 47 nm [3]
Brightness* 1.23 [3]
pKa 4.4 [6]

*Brightness is the product of the molar extinction coefficient and quantum yield, normalized to
that of EGFP.

Table 2: Two-Photon Excitation Properties of mRuby

Property Value Reference

Peak Two-Photon Excitation
~1060 nm [7]
Wavelength

Two-Photon Action Cross-
) 4.0 GM [7]
Section (at peak)

Experimental Protocols
Labeling Strategies for mRuby Expression

Successful imaging with mRuby requires efficient expression of the fluorescent protein in the
cells or organism of interest. The following are common methods for introducing the mRuby
gene.
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Protocol 3.1.1: Plasmid Transfection for Transient Expression in Cultured Cells

e Plasmid Preparation: Obtain a mammalian expression vector containing the mRuby coding
sequence. Plasmids for expressing mRuby fused to specific proteins or localization signals
are commercially available or can be generated using standard molecular cloning
techniques.

o Cell Culture: Plate cells on an appropriate imaging dish or plate (e.g., glass-bottom dishes)
to a confluency of 50-70% on the day of transfection.

e Transfection:

[e]

For every 1 pg of plasmid DNA, use a commercially available transfection reagent
according to the manufacturer's instructions.

o Dilute the plasmid DNA and the transfection reagent in serum-free medium in separate
tubes.

o Combine the diluted DNA and reagent, mix gently, and incubate for 15-20 minutes at room
temperature to allow for complex formation.

o Add the DNA-reagent complex dropwise to the cells.

o Expression: Incubate the cells for 24-48 hours post-transfection to allow for mRuby
expression before imaging. The half-maturation time for mRuby's chromophore is
approximately 2.8 hours at 37°C.[3]

Protocol 3.1.2: Lentiviral Transduction for Stable Expression

 Virus Production: Produce lentiviral particles containing the mRuby gene in a packaging cell
line (e.g., HEK293T) by co-transfecting the lentiviral vector with packaging and envelope
plasmids.

e Virus Titer Determination: Determine the titer of the harvested lentivirus to ensure an
appropriate multiplicity of infection (MOI).

e Transduction:
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o Plate target cells and allow them to adhere.

o Add the lentivirus to the cells at the desired MOI in the presence of polybrene (4-8 pg/mL)
to enhance transduction efficiency.

o Incubate for 12-24 hours.

» Selection and Expansion:
o Replace the virus-containing medium with fresh growth medium.

o If the lentiviral vector contains a selection marker (e.g., puromycin resistance), apply the
appropriate antibiotic 48-72 hours post-transduction to select for stably transduced cells.

o Expand the stable cell line for subsequent experiments.

Two-Photon Microscopy Imaging Protocol

The following protocol provides a general guideline for imaging mRuby-expressing samples
using a two-photon microscope. Specific parameters may need to be optimized for your
particular instrument and sample.

e Microscope Setup:

o Power on the two-photon laser and allow it to warm up for at least 30 minutes to ensure
stable output power.

o Select the appropriate emission filter for mRuby (e.g., a bandpass filter centered around
610 nm).

e Sample Mounting: Mount the imaging dish or chamber containing the mRuby-expressing
cells or tissue on the microscope stage. If using an upright microscope for in-vivo imaging,
ensure the animal is properly anesthetized and secured.

e Locating the Region of Interest (ROI):

o Use a low magnification objective to locate the area with mRuby-expressing cells.
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o Switch to a high numerical aperture (NA) objective suitable for two-photon imaging (e.g.,
20x or 40x water immersion objective).

e Image Acquisition Parameters:

o Excitation Wavelength: Tune the two-photon laser to the optimal excitation wavelength for
mRuby, which is approximately 1060 nm.[7] If your laser does not tune to this wavelength,
a wavelength between 1040 nm and 1100 nm can be used, though signal may be
reduced.

o Laser Power: Start with a low laser power and gradually increase it to obtain a sufficient
signal-to-noise ratio while minimizing phototoxicity. The power required will depend on the
expression level of mRuby and the depth of imaging.

o Dwell Time: Adjust the pixel dwell time to balance image acquisition speed and signal-to-
noise. A longer dwell time will increase the signal but also the risk of photobleaching.

o Frame Averaging: Use frame averaging (e.g., averaging 2-4 frames) to improve the signal-
to-noise ratio of the final image.

o Z-stack Acquisition: For 3D imaging, define the top and bottom of the desired volume and
the step size for the z-stack.

» Image Acquisition: Acquire images and/or time-lapse series of the mRuby-labeled structures.

» Data Analysis: Use appropriate imaging software to process and analyze the acquired
images. This may include 3D reconstruction, intensity measurements, and tracking of
dynamic processes.

Mandatory Visualizations
Experimental Workflow for Two-Photon Imaging of
mRuby-Labeled Subcellular Structures
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Caption: A generalized workflow for imaging mRuby-labeled structures using two-photon

microscopy.

Visualizing Peroxisome Inheritance with mRuby-PTS

mRuby can be targeted to specific organelles by fusing it with appropriate localization signals.
For instance, the addition of a C-terminal peroxisomal targeting signal (PTS) allows for the

visualization of peroxisome dynamics.[3]
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Caption: Workflow for visualizing peroxisome inheritance using mRuby-PTS with two-photon
microscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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